![molecular formula C19H21ClN6O3 B2778017 8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-15-2](/img/structure/B2778017.png)

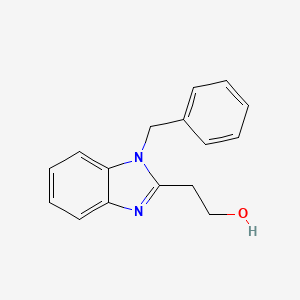

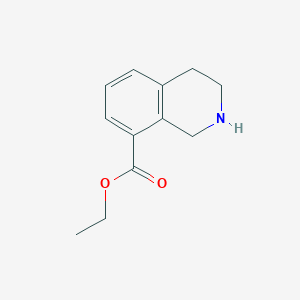

8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

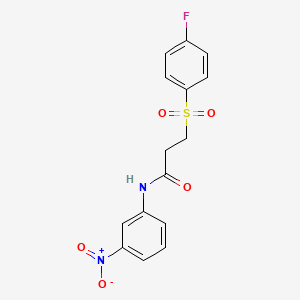

The compound contains several functional groups including an imidazo[2,1-f]purine-2,4(3H,8H)-dione, a methoxyphenyl group, and an aminoethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the imidazo[2,1-f]purine ring system. The methoxyphenyl and aminoethyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, and the carbonyl groups in the imidazo[2,1-f]purine ring could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the carbonyl and amino groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has revealed a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Greener Amine Synthesis: Transfer Hydrogenation of Imines

Our compound acts as a catalyst for greener amine synthesis through transfer hydrogenation of imines. This process provides an environmentally friendly route to produce amines, which are essential building blocks in pharmaceuticals, agrochemicals, and materials .

Reductive Amination by Transfer Hydrogenation

In reductive amination, our compound serves as a versatile catalyst. By facilitating the addition of an amine to a carbonyl compound, it enables the formation of valuable secondary and tertiary amines. This reaction finds applications in drug discovery, fine chemicals, and natural product synthesis .

Formal Anti-Markovnikov Hydroamination of Terminal Olefins

Hydroamination involves adding an amino group across a carbon-carbon double bond. Our compound enables formal anti-Markovnikov hydroamination of terminal olefins, providing a unique regioselective approach to construct valuable nitrogen-containing compounds .

ProTide Prodrugs and Lipophilicity

In the realm of medicinal chemistry, lipophilic prodrugs play a crucial role. Our compound’s activity aligns with what is typically observed for aryloxy triester phosphoramidate (ProTide) prodrugs of nucleoside analogues. The correlation between lipophilicity and degradation rate influences its effectiveness in biological assays .

Quick Compound Information Retrieval

For researchers and chemists, tools like CAS Common Chemistry allow quick confirmation of chemical names, CAS Registry Numbers®, structures, and basic physical properties. Our compound’s CAS Registry Number is 37687-57-3 .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[2-(3-chloro-4-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(11)8-7-21-12-5-6-14(29-4)13(20)9-12/h5-6,9-10,21H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYYWWYVQPJDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2777939.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)